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Compound of Interest

Compound Name: VRT-325

Cat. No.: B1684046

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of VRT-325,
a chemical corrector of the F508del-CFTR mutation, the primary cause of cystic fibrosis. VRT-
325 acts as a pharmacological chaperone, directly interacting with the misfolded F508del-
CFTR protein to facilitate its proper folding, trafficking to the cell surface, and subsequent
function as a chloride ion channel.

Chemical Structure and Properties

VRT-325, with the IUPAC name 4-(cyclohexyloxy)-2-(1-{4-[(4-
methoxybenzene)sulfonyl]piperazin-1-yl}ethyl)quinazoline, is a quinazoline derivative.[1] Its
chemical structure is fundamental to its corrector activity.

e Synonyms: VRT 325, VRT325, CFcor 325, CFcor-325, CFcor325[1]
e Molecular Formula: C27H34N4O4S[1]

» Molecular Weight: 510.65 g/mol [1]

Mechanism of Action: Correcting the F508del-CFTR
Defect
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The F508del mutation leads to the misfolding of the Cystic Fibrosis Transmembrane
Conductance Regulator (CFTR) protein, causing its retention in the endoplasmic reticulum (ER)
and subsequent degradation. VRT-325 addresses this primary defect by directly binding to the
F508del-CFTR protein, specifically targeting the first nucleotide-binding domain (NBD1). This
interaction is thought to stabilize the NBD1 domain, a critical step in the proper folding and
maturation of the full-length protein.[2] By promoting a more stable conformation, VRT-325
enables the mutant CFTR protein to escape the ER quality control machinery and traffic to the
plasma membrane, where it can function as a chloride channel. While VRT-325 primarily
affects the stability of NBD1, it has been suggested that it may also restore some inter-domain
interactions within the CFTR protein.[2]

Below is a diagram illustrating the trafficking of F508del-CFTR and the intervention of VRT-325.
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Caption: F508del-CFTR Trafficking and VRT-325 Intervention.

Quantitative Activity Data

The activity of VRT-325 has been characterized in various in vitro and cell-based assays. The
following table summarizes key quantitative data reported in the literature. It is important to
note that the efficacy of VRT-325 can be cell-type dependent.
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Cell
Parameter Value Assay . Reference
Line/System

F508del-CFTR

ECso ~2 UM ] Not Specified [3]
Folding

Effective General Cell )

) 1-10uM Various [2]
Concentration Systems
Concentration for Chloride Cultured

) 6.7 uM [4]

Ussing Chamber Transport F508del-HBE
Concentration for HEK-293
Limited 10 uMm NBD1 Stability expressing [1]
Proteolysis F508del-CFTR
Inhibitory CFTR-mediated N

) 25 uM Not Specified [2]
Concentration lon Flux

Detailed Experimental Protocols

The characterization of VRT-325's structure-activity relationship relies on a variety of
biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Limited Proteolysis Assay

This assay is used to probe the conformational changes in F508del-CFTR upon binding of
VRT-325, particularly the stabilization of the NBD1 domain.

Objective: To assess the effect of VRT-325 on the protease susceptibility of F508del-CFTR.
Methodology:

e Cell Culture and Treatment: Human Embryonic Kidney (HEK)-293 cells stably expressing
F508del-CFTR are cultured. The cells are treated with 10 uM VRT-325 (or a vehicle control,
e.g., DMSO) for 48 hours at 37°C.[1]

 Membrane Isolation: Crude membranes are isolated from the treated cells.[1]
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Proteolytic Digestion: The isolated membranes are resuspended and subjected to digestion
with varying concentrations of a protease, such as trypsin (e.g., 0 to 100 pg/ml), for a defined
period at a controlled temperature.[1]

Quenching the Reaction: The digestion is stopped by the addition of a protease inhibitor
cocktail and by placing the samples on ice.

SDS-PAGE and Western Blotting: The proteolytic fragments are separated by SDS-PAGE
and transferred to a membrane for Western blotting.

Analysis: The resulting fragments are detected using domain-specific CFTR antibodies (e.g.,
anti-NBD1). Changes in the pattern of proteolytic fragments between VRT-325-treated and
untreated samples indicate conformational changes and domain stabilization.[1]
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Caption: Workflow for Limited Proteolysis Assay.

Ussing Chamber Assay
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The Ussing chamber assay is a functional assay that measures ion transport across an
epithelial cell monolayer, providing a direct assessment of CFTR channel activity.

Objective: To quantify the VRT-325-mediated rescue of F508del-CFTR chloride channel
function.

Methodology:

e Cell Culture: Human bronchial epithelial (HBE) cells homozygous for the F508del mutation
are cultured on permeable supports until a polarized monolayer is formed.

o Corrector Treatment: The cell monolayers are pre-incubated with VRT-325 (e.g., 6.7 uM) for
48 hours to allow for correction and trafficking of F508del-CFTR to the cell surface.[4]

e Mounting in Ussing Chamber: The permeable supports with the cell monolayers are mounted
in an Ussing chamber, separating the apical and basolateral compartments.

o Electrophysiological Recordings: The transepithelial voltage is clamped to 0 mV, and the
short-circuit current (Isc), which reflects net ion movement, is recorded.

e Pharmacological Modulation:

[¢]

Amiloride is added to the apical side to block the epithelial sodium channel (ENaC).

o Forskolin (an adenylyl cyclase activator) is then added to increase intracellular cAMP
levels and activate CFTR channels.

o A CFTR potentiator (e.g., genistein or VX-770) can be added to maximize channel
opening.

o Finally, a specific CFTR inhibitor (e.g., CFTRinh-172) is added to confirm that the
measured current is CFTR-dependent.

o Data Analysis: The change in Isc upon stimulation with forskolin and inhibition with a CFTR
inhibitor is calculated to determine the level of functional F508del-CFTR at the cell surface.

lodide Efflux Assay
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This is another functional assay to measure CFTR channel activity, based on the principle that
CFTR is permeable to iodide ions.

Objective: To assess the functional rescue of F508del-CFTR by VRT-325 by measuring iodide
efflux.

Methodology:

e Cell Culture and Treatment: Cells expressing F508del-CFTR are treated with VRT-325 for a
sufficient duration (e.g., 24-48 hours) to promote correction.

 lodide Loading: The cells are incubated with a buffer containing sodium iodide, allowing
iodide to accumulate intracellularly.

« Efflux Stimulation: The iodide-loading buffer is replaced with an iodide-free buffer to create
an outward-directed iodide gradient. CFTR-mediated iodide efflux is then stimulated by
adding a cAMP agonist, such as forskolin.

o Measurement of lodide Efflux: The appearance of iodide in the extracellular medium is
measured over time using an iodide-sensitive electrode.

» Data Analysis: The rate of iodide efflux is calculated and compared between VRT-325-
treated and untreated cells to determine the extent of functional rescue.
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Caption: Overview of Functional Assay Workflows.

Structure-Activity Relationship and Future

Directions

The quinazoline scaffold of VRT-325 is a key feature for its corrector activity. The various

substituents on this core structure contribute to its binding affinity for F508del-CFTR and its

overall efficacy. For instance, an inactive analog, VRT-186, which differs in the substitution on
the quinazoline ring, fails to inhibit cAMP-mediated halide flux, highlighting the importance of

this structural element.
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While VRT-325 demonstrated the principle of direct binding and correction of F508del-CFTR,
its efficacy is partial, rescuing only a fraction of the mutant protein.[1] At higher concentrations,
it has also been shown to have some inhibitory effects on channel function.[2] These limitations
have driven the development of next-generation correctors with improved potency and
selectivity. Understanding the precise binding site and the conformational changes induced by
VRT-325 at a molecular level continues to be an area of active research. This knowledge is
crucial for the rational design of more effective corrector molecules and combination therapies
for the treatment of cystic fibrosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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